molecular formula C22H23N3 B14494052 anthracene-9,10-dicarbonitrile;N,N-diethylethanamine CAS No. 63296-85-5

anthracene-9,10-dicarbonitrile;N,N-diethylethanamine

Cat. No.: B14494052
CAS No.: 63296-85-5
M. Wt: 329.4 g/mol
InChI Key: NMTWLGJOERBDFI-UHFFFAOYSA-N
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Description

Anthracene-9,10-dicarbonitrile;N,N-diethylethanamine is a compound that combines the properties of anthracene derivatives and amines Anthracene-9,10-dicarbonitrile is an anthracene derivative known for its photochemical properties, while N,N-diethylethanamine is a common amine used in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

Anthracene-9,10-dicarbonitrile can be synthesized through the photochemical reaction of anthracene with cyanogen bromide in the presence of a suitable solvent such as acetonitrile . The reaction typically requires irradiation with ultraviolet light to proceed efficiently. The resulting product is then purified through recrystallization.

N,N-diethylethanamine can be synthesized through the alkylation of diethylamine with ethyl bromide in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is purified through distillation.

Industrial Production Methods

Industrial production of anthracene-9,10-dicarbonitrile involves large-scale photochemical reactors where anthracene is reacted with cyanogen bromide under controlled conditions. The product is then isolated and purified using industrial crystallization techniques .

N,N-diethylethanamine is produced industrially through continuous flow alkylation processes, where diethylamine is reacted with ethyl bromide in the presence of a base. The product is separated and purified using distillation columns .

Chemical Reactions Analysis

Types of Reactions

Anthracene-9,10-dicarbonitrile undergoes various types of chemical reactions, including:

N,N-diethylethanamine participates in:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of anthracene-9,10-dicarbonitrile involves its ability to participate in photochemical reactions. Upon irradiation with ultraviolet light, it can generate reactive intermediates such as singlet oxygen and free radicals. These intermediates can then react with various substrates, leading to the formation of new chemical products .

N,N-diethylethanamine acts as a nucleophile in various chemical reactions. It can donate its lone pair of electrons to electrophilic centers, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anthracene-9,10-dicarbonitrile is unique due to its dual nitrile groups, which enhance its reactivity and photochemical properties. This makes it particularly useful in applications requiring high reactivity and stability under irradiation .

Properties

CAS No.

63296-85-5

Molecular Formula

C22H23N3

Molecular Weight

329.4 g/mol

IUPAC Name

anthracene-9,10-dicarbonitrile;N,N-diethylethanamine

InChI

InChI=1S/C16H8N2.C6H15N/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15;1-4-7(5-2)6-3/h1-8H;4-6H2,1-3H3

InChI Key

NMTWLGJOERBDFI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#N)C#N

Origin of Product

United States

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